REACTION_SMILES
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[Br:19][Br:20].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([C:11]([F:12])([F:13])[F:14])[c:7](=[O:10])[nH:8][cH:9]1.[OH2:21].[P:15]([Br:16])([Br:17])[Br:18]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([C:11]([F:12])([F:13])[F:14])[c:7]([Br:16])[n:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrBr
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]cc([N+](=O)[O-])cc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrP(Br)Br
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Name
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|
Type
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product
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Smiles
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O=[N+]([O-])c1cnc(Br)c(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |